molecular formula C9H10FNO2 B1457150 Ethyl 2-(5-fluoropyridin-2-YL)acetate CAS No. 1006686-15-2

Ethyl 2-(5-fluoropyridin-2-YL)acetate

Cat. No. B1457150
M. Wt: 183.18 g/mol
InChI Key: JAGWOIBYFDAPHA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-fluoropyridin-2-yl)acetate is a chemical compound with the molecular formula C9H10FNO2 . It has a molecular weight of 183.18 . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of Ethyl 2-(5-fluoropyridin-2-yl)acetate involves several stages . In one stage, 2-(5-fluoropyridin-2-yl)acetonitrile and ethanol are combined with hydrogen chloride in water at 80°C for 3 hours . In another stage, the product is combined with methyl acrylate and KOtBu in THF . The reaction is quenched with saturated NH4Cl and extracted with CH2Cl2 .


Molecular Structure Analysis

The InChI code for Ethyl 2-(5-fluoropyridin-2-yl)acetate is 1S/C9H10FNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 . The InChI key is JAGWOIBYFDAPHA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-(5-fluoropyridin-2-yl)acetate is a liquid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Memory Enhancement

Ethyl 2-(5-fluoropyridin-2-yl)acetate has been utilized in the synthesis of derivatives aimed at studying their effects on memory enhancement. For instance, Li Ming-zhu synthesized 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives and investigated their impact on memory ability in mice. The study revealed that certain dosages of these compounds significantly decreased the mistake frequency in memory tests compared to controls, suggesting potential applications in cognitive enhancement (Li Ming-zhu, 2010).

Modification of Biologically Active Compounds

The modification of biologically active amides and amines with fluoro-containing heterocycles has been explored to enhance their pharmacological profiles. Sokolov et al. developed a method to modify tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment, resulting in compounds with potential effects on neuronal NMDA-receptors. This suggests applications in modifying neurotransmitter systems for therapeutic purposes (Sokolov et al., 2014).

Antitumor Activity

Research has also focused on the antitumor potential of compounds synthesized from Ethyl 2-(5-fluoropyridin-2-yl)acetate. For example, Xiong et al. synthesized a series of amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against certain cancer cell lines. This indicates the compound's utility in the development of novel anticancer agents (J. Xiong et al., 2009).

Herbicidal Activities

In the agricultural sector, Ethyl 2-(5-fluoropyridin-2-yl)acetate has been used to synthesize herbicides. Zhihong Xu et al. synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, showing comparable herbicidal activity to commercial products. This application highlights the compound's versatility in contributing to agricultural chemical development (Zhihong Xu et al., 2017).

Dual Inhibitor for Tyrosine Kinases

Further, in the realm of molecular pharmacology, a new derivative synthesized from Ethyl 2-(5-fluoropyridin-2-yl)acetate demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This compound showed potential as a dual inhibitor for these enzymes, offering a promising avenue for anti-cancer therapy (Y. Riadi et al., 2021).

Safety And Hazards

Ethyl 2-(5-fluoropyridin-2-yl)acetate is considered hazardous . It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 and H319 . The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

ethyl 2-(5-fluoropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGWOIBYFDAPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730895
Record name Ethyl (5-fluoropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-fluoropyridin-2-YL)acetate

CAS RN

1006686-15-2
Record name Ethyl 5-fluoro-2-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006686-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (5-fluoropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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